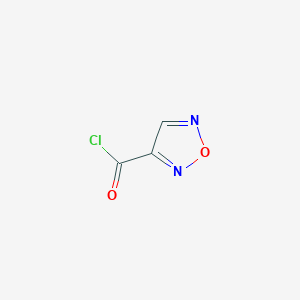

1,2,5-Oxadiazole-3-carbonyl chloride

CAS No.: 1079401-91-4

Cat. No.: VC2883889

Molecular Formula: C3HClN2O2

Molecular Weight: 132.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1079401-91-4 |

|---|---|

| Molecular Formula | C3HClN2O2 |

| Molecular Weight | 132.5 g/mol |

| IUPAC Name | 1,2,5-oxadiazole-3-carbonyl chloride |

| Standard InChI | InChI=1S/C3HClN2O2/c4-3(7)2-1-5-8-6-2/h1H |

| Standard InChI Key | RDMKWOJHAYRKCF-UHFFFAOYSA-N |

| SMILES | C1=NON=C1C(=O)Cl |

| Canonical SMILES | C1=NON=C1C(=O)Cl |

Introduction

Chemical Structure and Properties

1,2,5-Oxadiazole-3-carbonyl chloride is a heterocyclic compound with the molecular formula C3HClN2O2 and a molecular weight of 132.5 g/mol. The compound features a five-membered oxadiazole ring with two nitrogen atoms and one oxygen atom, along with a carbonyl chloride functional group at the 3-position. This structure gives the compound distinct chemical reactivity that makes it valuable for various synthetic applications.

The structural features of 1,2,5-Oxadiazole-3-carbonyl chloride contribute to its chemical reactivity in several ways:

-

The carbonyl chloride group serves as an electrophilic center, readily reacting with nucleophiles to form amides, esters, or other derivatives.

-

The oxadiazole ring provides stability to the molecule while also contributing to its biological activity.

-

The presence of nitrogen atoms in the ring structure allows for additional hydrogen bonding interactions in biological systems.

Biological Activity and Applications

1,2,5-Oxadiazole derivatives, including 1,2,5-Oxadiazole-3-carbonyl chloride, have demonstrated significant biological activities, making them valuable scaffolds for drug discovery and development.

Anticancer Activity

Studies have shown that certain synthesized 1,2,5-oxadiazole derivatives exhibit cytotoxicity against human tumor cell lines, including HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) . The mechanism of this anticancer activity has been linked to topoisomerase I inhibition, as demonstrated by both experimental studies and molecular docking analyses .

A study exploring the structure-activity relationship (SAR) of newly synthesized oxadiazole derivatives found that several candidates showed promising antiproliferative activity. Some derivatives exhibited inhibitory effects on the catalytic activity of topoisomerase I, which was supported by docking studies . This suggests that properly modified 1,2,5-oxadiazole scaffolds could be considered for the development of new anti-topoisomerase agents.

Other Biological Activities

While the search results focus primarily on the anticancer properties of 1,2,5-oxadiazole derivatives, it is worth noting that oxadiazole compounds in general have been associated with a wide range of biological activities. These include:

-

Antibacterial and antifungal activity

-

Anti-inflammatory properties

-

Analgesic effects

-

Enzyme inhibitory activities

The unique chemical structure of 1,2,5-Oxadiazole-3-carbonyl chloride, particularly the reactive carbonyl chloride group, makes it a valuable intermediate for synthesizing various derivatives with potential biological activities. Through chemical modifications, researchers can develop compounds with targeted pharmacological properties.

Comparison with Other Oxadiazole Compounds

1,2,5-Oxadiazole-3-carbonyl chloride differs from other oxadiazole compounds in its specific ring structure and functional groups. For instance, 1,2,4-oxadiazoles, which are used in agrochemicals, exhibit different biological activities compared to 1,2,5-oxadiazoles.

The table below compares key features of different oxadiazole isomers:

| Oxadiazole Type | Position of Heteroatoms | Common Applications | Notable Properties |

|---|---|---|---|

| 1,2,5-Oxadiazole | N-N-O at positions 1,2,5 | Anticancer agents, synthetic intermediates | High stability, reactive with nucleophiles |

| 1,2,4-Oxadiazole | N-O-N at positions 1,2,4 | PPAR-α ligand agonists, agrochemicals | Different biological activity profile |

| 1,3,4-Oxadiazole | O-N-N at positions 1,3,4 | Various pharmaceutical applications | Different synthetic routes and reactivity |

1,2,5-Oxadiazole-3,4-dicarboxylic acid, a related compound, has a similar core structure to 1,2,5-Oxadiazole-3-carbonyl chloride but differs in having two carboxylic acid groups rather than a carbonyl chloride group. This structural difference leads to different chemical reactivity and potential applications.

Future Research Directions

Given the promising biological activities of 1,2,5-oxadiazole derivatives, future research should focus on optimizing these compounds for therapeutic applications. Several key areas warrant further investigation:

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies are needed to better understand how structural modifications to the 1,2,5-Oxadiazole-3-carbonyl chloride scaffold affect biological activity. This would involve synthesizing libraries of derivatives with various substituents and evaluating their biological properties.

Mechanism of Action Studies

While some 1,2,5-oxadiazole derivatives have shown topoisomerase I inhibition, further studies are needed to elucidate the precise mechanisms of action for 1,2,5-Oxadiazole-3-carbonyl chloride and its derivatives . Understanding these mechanisms would facilitate the rational design of more potent and selective compounds.

Preclinical Development

Promising 1,2,5-oxadiazole derivatives should be advanced to preclinical development, including in vivo efficacy studies, pharmacokinetic evaluations, and toxicology assessments. These studies would help determine the potential of these compounds as drug candidates.

Application in Chemical Biology

1,2,5-Oxadiazole-3-carbonyl chloride, with its reactive carbonyl chloride group, could serve as a valuable tool in chemical biology for labeling proteins or other biomolecules. Research into such applications could expand the utility of this compound beyond traditional medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume